molecular formula C13H25NS3 B12716212 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine CAS No. 156000-17-8

2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine

Cat. No.: B12716212
CAS No.: 156000-17-8
M. Wt: 291.5 g/mol
InChI Key: HUZVZEOLPFEDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

The synthesis of 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of amines with arene aldehydes under refluxing toluene conditions . This process typically involves a one-pot, two-step synthesis that yields the desired thiazolidine derivative. Industrial production methods may involve the use of green chemistry principles to improve selectivity, purity, and yield while minimizing environmental impact .

Chemical Reactions Analysis

2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can lead to the formation of functional 1,2-dithiolanes .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazolidine derivatives are known for their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine a valuable compound for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, allowing it to interact with biological molecules effectively . These interactions can lead to the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can be compared to other thiazolidine derivatives, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . While these compounds share a similar thiazolidine core, they differ in their specific substituents and biological activities. The unique combination of butyl and dithiolan groups in this compound contributes to its distinct properties and applications.

Properties

CAS No.

156000-17-8

Molecular Formula

C13H25NS3

Molecular Weight

291.5 g/mol

IUPAC Name

2-butyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine

InChI

InChI=1S/C13H25NS3/c1-3-4-5-13(14-8-9-17-13)7-6-12(2)15-10-11-16-12/h14H,3-11H2,1-2H3

InChI Key

HUZVZEOLPFEDRF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(NCCS1)CCC2(SCCS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.